

Comparing the efficacy of LEO 29102 and crisaborole in atopic dermatitis assays

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Compound of Interest		
Compound Name:	LEO 29102	
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A Comparative Analysis of LEO 29102 and Crisaborole for Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two topical phosphodiesterase 4 (PDE4) inhibitors, **LEO 29102** and crisaborole, in the context of atopic dermatitis (AD) assays. The information is compiled from publicly available clinical trial data and scientific publications to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two compounds.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itching) and eczematous lesions. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target due to its role in modulating the inflammatory cascade. By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are increased, leading to a reduction in the production of pro-inflammatory cytokines. This guide focuses on two topical PDE4 inhibitors: **LEO 29102**, a "soft-drug" candidate from LEO Pharma, and crisaborole, a benzoxaborole-based treatment developed by Anacor Pharmaceuticals and now owned by Pfizer.

Mechanism of Action







Both **LEO 29102** and crisaborole exert their therapeutic effects by inhibiting the PDE4 enzyme. However, there are nuances in their design and selectivity.

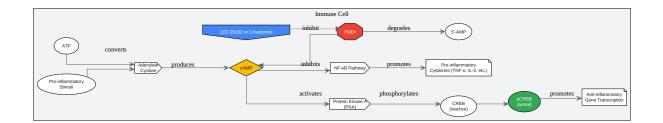
LEO 29102 is a novel "soft-drug" designed for rapid metabolic inactivation in systemic circulation, aiming to minimize the risk of side effects associated with oral PDE4 inhibitors.[1] It has shown selectivity for the PDE4D isoform.[2] The inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn downregulates the inflammatory response.

Crisaborole is a non-steroidal, benzoxaborole-based PDE4 inhibitor.[3][4] Its unique boron chemistry allows for targeted inhibition of the PDE4 enzyme. By blocking PDE4, crisaborole increases cAMP levels, thereby reducing the release of inflammatory cytokines and mediators involved in the pathogenesis of atopic dermatitis.[3]

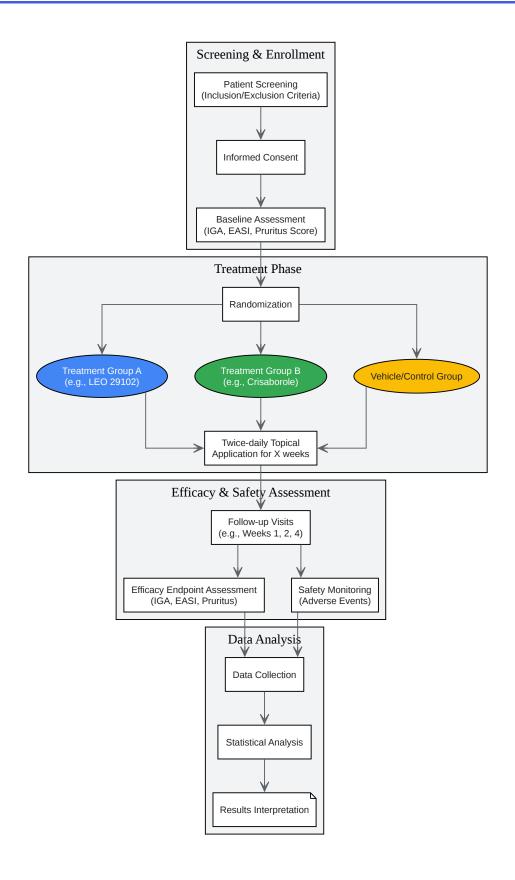
Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of PDE4 inhibitors in an immune cell.









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